Enhanced Thermal and Physical Stability Versus Unprotected 3-Ethynylquinoline
The TMS-protected compound exhibits a significantly higher boiling point (309.2±24.0 °C ) compared to the free terminal alkyne 3-ethynylquinoline (282.4±13.0 °C ). This 26.8 °C increase reflects the added molecular weight and reduced intermolecular hydrogen bonding capability of the silyl group, translating to a wider liquid processing window and reduced volatility during high-temperature reactions. Furthermore, the density decreases from 1.1±0.1 g/cm³ for 3-ethynylquinoline to 1.03±0.1 g/cm³ for the TMS-protected compound , indicative of the bulky, non-polar silyl group's influence on molecular packing.
| Evidence Dimension | Boiling Point and Density |
|---|---|
| Target Compound Data | Boiling Point: 309.2±24.0 °C; Density: 1.03±0.1 g/cm³ |
| Comparator Or Baseline | 3-Ethynylquinoline: Boiling Point: 282.4±13.0 °C; Density: 1.1±0.1 g/cm³ |
| Quantified Difference | Boiling point increase of 26.8 °C; Density decrease of 0.07 g/cm³ |
| Conditions | Predicted values at 760 Torr (Boiling Point) and 20 °C (Density) |
Why This Matters
A higher boiling point enables more robust high-temperature synthetic protocols, while the lower density can affect solvent compatibility and phase behavior in biphasic reaction systems, making this compound a more practical choice for multi-step liquid-phase synthesis than its unprotected counterpart.
